molecular formula C14H11F2NO4 B13542140 (1,3-dioxoisoindol-2-yl) 3,3-difluorocyclopentane-1-carboxylate

(1,3-dioxoisoindol-2-yl) 3,3-difluorocyclopentane-1-carboxylate

Cat. No.: B13542140
M. Wt: 295.24 g/mol
InChI Key: BHNUKDHRZXRTPY-UHFFFAOYSA-N
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Description

“(1,3-dioxoisoindol-2-yl) 3,3-difluorocyclopentane-1-carboxylate” is a synthetic compound with a complex structure. It belongs to the class of isoindole derivatives, characterized by a fused isoindole ring system. The compound’s chemical formula is C12H8F2O4. Let’s explore its preparation methods, chemical reactions, applications, and more.

Preparation Methods

Synthetic Routes:

  • Direct Synthesis:

    • The compound can be synthesized directly by reacting 3,3-difluorocyclopentanone with phthalic anhydride in the presence of a suitable base.
    • The reaction proceeds via cyclization, resulting in the formation of the isoindole ring system.
    • The carboxylate group is introduced during the final step of the synthesis.
  • Alternative Route:

    • Another approach involves the condensation of 3,3-difluorocyclopentanone with phthalic acid under acidic conditions.
    • The resulting intermediate undergoes cyclization to yield the target compound.

Industrial Production Methods:

  • While industrial-scale production details are proprietary, the compound is likely synthesized using optimized versions of the above routes.

Chemical Reactions Analysis

Reactivity:

  • The compound exhibits reactivity typical of isoindole derivatives.
  • It can undergo various reactions, including:

      Oxidation: Oxidation of the isoindole moiety.

      Reduction: Reduction of the carbonyl groups.

      Substitution: Nucleophilic substitution at the carboxylate group.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH).

    Substitution: Nucleophiles (e.g., amines, alkoxides) under appropriate conditions.

Major Products:

  • Oxidation: Isoindole derivatives with additional oxygen functionalities.
  • Reduction: Reduced isoindole compounds.
  • Substitution: Various substituted isoindole derivatives.

Scientific Research Applications

    Biology and Medicine:

Mechanism of Action

  • The compound’s mechanism of action depends on its specific interactions with biological targets.
  • It may modulate enzymatic activity, receptor binding, or cellular signaling pathways.
  • Further studies are needed to elucidate its precise mode of action.

Comparison with Similar Compounds

    Similar Compounds:

Properties

Molecular Formula

C14H11F2NO4

Molecular Weight

295.24 g/mol

IUPAC Name

(1,3-dioxoisoindol-2-yl) 3,3-difluorocyclopentane-1-carboxylate

InChI

InChI=1S/C14H11F2NO4/c15-14(16)6-5-8(7-14)13(20)21-17-11(18)9-3-1-2-4-10(9)12(17)19/h1-4,8H,5-7H2

InChI Key

BHNUKDHRZXRTPY-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC1C(=O)ON2C(=O)C3=CC=CC=C3C2=O)(F)F

Origin of Product

United States

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